molecular formula C19H23N3O4S2 B2388993 N-(2,4-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 851409-43-3

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2388993
CAS No.: 851409-43-3
M. Wt: 421.53
InChI Key: FBRATFMLGVMYPS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Potent Inhibitory Activities

N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its derivatives have been extensively studied for their potent inhibitory activities against crucial enzymes in biological systems. One significant application includes the inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes pivotal for DNA synthesis and repair. Research by Gangjee et al. (2008) highlighted the synthesis of classical and nonclassical analogues demonstrating potent dual inhibitory action against human TS and DHFR. Their study revealed compound 4 as the most potent dual inhibitor known to date, emphasizing the chemical scaffold's effectiveness in dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial and Antitumor Properties

Further explorations into the antimicrobial and antitumor potentials of these compounds have shown promising results. Hossan et al. (2012) synthesized a series of derivatives using citrazinic acid as a starting material and found that many compounds exhibit significant antibacterial and antifungal activities comparable to streptomycin and fusidic acid, widely used reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Similarly, Hafez and El-Gazzar (2017) reported the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing potent anticancer activities against several human cancer cell lines, including MCF-7, HeLa, and HCT-116, showcasing their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of these compounds have provided insights into their molecular configurations and interactions. Studies involving X-ray crystallography and vibrational spectroscopy have elucidated the conformations and intermolecular contacts within the crystal structures, aiding in the understanding of their bioactive forms and interaction mechanisms. Jenepha Mary, Pradhan, and James (2022) characterized the antiviral active molecule through Raman and Fourier transform infrared spectroscopy, comparing the results with ab initio calculations to confirm the stereo-electronic interactions leading to stability and providing insights into the molecule's pharmacokinetic properties (Jenepha Mary, Pradhan, & James, 2022).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-5-22-18(24)17-14(8-11(2)28-17)21-19(22)27-10-16(23)20-13-7-6-12(25-3)9-15(13)26-4/h6-7,9,11H,5,8,10H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRATFMLGVMYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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